Bakuchiol

Descripción general

Descripción

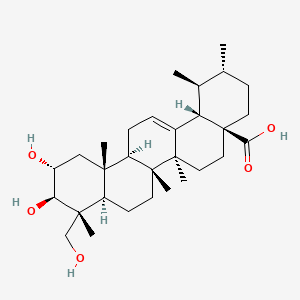

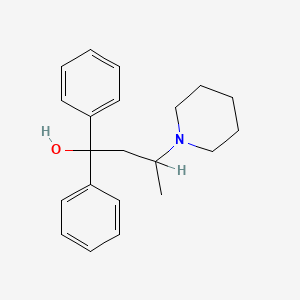

El Bakuchiol es un compuesto natural extraído de las semillas y hojas de la planta Psoralea corylifolia, comúnmente conocida como babchi. Es un meroterpenoide, lo que significa que tiene una estructura terpenoide parcial. El this compound ha ganado una atención significativa en los últimos años debido a su amplia gama de propiedades biológicas y farmacológicas, que incluyen efectos antioxidantes, antiinflamatorios y antienvejecimiento .

Aplicaciones Científicas De Investigación

El bakuchiol tiene una amplia gama de aplicaciones de investigación científica:

Biología: Se ha estudiado por sus propiedades antioxidantes y antiinflamatorias, lo que lo convierte en un posible candidato para el tratamiento de enfermedades relacionadas con el estrés oxidativo

Medicina: El this compound ha demostrado ser prometedor en el tratamiento de afecciones de la piel como el acné, el melasma y el fotoenvejecimiento. .

Industria: El this compound se utiliza ampliamente en la industria cosmética como una alternativa natural al retinol debido a sus efectos antienvejecimiento y mejor tolerancia de la piel

Mecanismo De Acción

El bakuchiol ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: La actividad antioxidante del this compound se atribuye a su capacidad para eliminar los radicales libres e inhibir la peroxidación lipídica

Actividad antiinflamatoria: Inhibe la producción de mediadores proinflamatorios como el óxido nítrico y la prostaglandina E2 al regular negativamente la expresión de enzimas inducibles

Actividad antienvejecimiento: El this compound estimula la producción de colágeno y aumenta la renovación de las células de la piel, lo que lleva a una mejor textura y tono de la piel

Direcciones Futuras

Bakuchiol is considered as a leading biomolecule . It is highly desirable to devise an efficient approach to access this compound and its chemical biology applications . This review encompasses the structure–activity relationships (SAR), value-added contributions and future perspectives of this compound .

Análisis Bioquímico

Biochemical Properties

Bakuchiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with tyrosinase, an enzyme involved in melanin production. This compound inhibits tyrosinase activity, thereby reducing melanin synthesis and helping to lighten hyperpigmented areas of the skin . Additionally, this compound has been shown to modulate the activity of collagen and extracellular matrix synthesis enzymes, promoting skin elasticity and firmness .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It enhances cell turnover by promoting the replacement of dead skin cells with new ones, which helps improve skin texture and tone . This compound also stimulates collagen production, leading to increased skin plumpness and reduced appearance of fine lines and wrinkles . Furthermore, this compound acts as an antioxidant, protecting cells from damage caused by environmental and ultraviolet (UV) exposure . It also influences cell signaling pathways, such as the retinoic acid receptors, and regulates gene expression related to skin health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits tyrosinase, reducing melanin production . This compound also modulates the retinoic acid receptors, leading to the upregulation of collagen and extracellular matrix synthesis enzymes . Additionally, this compound has been shown to inhibit the activity of human carboxylesterase 2 (hCE2), an enzyme involved in drug metabolism . These interactions contribute to this compound’s anti-aging, anti-inflammatory, and skin-brightening effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In vitro release studies have shown that this compound exhibits a cumulative release over a 24-hour period, indicating its sustained activity . Stability assessments have demonstrated that this compound remains stable at 5°C for at least 90 days . Long-term studies have also indicated that this compound maintains its efficacy in promoting skin health and reducing hyperpigmentation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound treatment at dosages of 10 and 20 mg/kg reduces nasal symptoms in mice with allergic rhinitis . Higher dosages of this compound have been associated with decreased levels of pro-inflammatory cytokines, immunoglobulins, and histamine in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. The aromatic ring of this compound is derived from the phenylpropane pathway, while the monoterpene side chain is derived from the mevalonate pathway (MVA) . This compound interacts with enzymes such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are key intermediates in the MVA pathway . These interactions contribute to the biosynthesis and metabolic activity of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be encapsulated in transfersomes, which are vesicular delivery systems that enhance its skin permeation and retention . In vitro and ex vivo studies have shown that this compound exhibits high encapsulation efficiency and sustained release, leading to increased retention within the skin layers . These properties make this compound an effective ingredient for topical applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize within the skin cells, where it interacts with various cellular components . It modulates the activity of enzymes involved in melanin production and collagen synthesis, leading to its skin-brightening and anti-aging effects

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El bakuchiol se puede sintetizar a través de varias rutas químicas. Un método común implica la extracción de this compound de Psoralea corylifolia utilizando solventes como éter de petróleo o etanol. El extracto luego se somete a cromatografía en columna para purificación . Otro método implica el uso de cromatografía en columna de gel de sílice para aislar el this compound del extracto crudo .

Métodos de producción industrial

La producción industrial de this compound generalmente implica la extracción a gran escala de semillas de Psoralea corylifolia. Las semillas se trituran y se someten a extracción por inmersión en frío utilizando éter de petróleo. El solvente luego se recupera, y el extracto de this compound se purifica aún más utilizando cromatografía en columna .

Análisis De Reacciones Químicas

Tipos de reacciones

El bakuchiol experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Tiene un grupo hidroxilo fenólico que puede participar en estas reacciones .

Reactivos y condiciones comunes

Oxidación: El this compound se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo involucran el grupo hidroxilo fenólico y se pueden llevar a cabo utilizando reactivos como haluros de alquilo

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del this compound puede conducir a la formación de quinonas, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

El bakuchiol a menudo se compara con el retinol debido a sus efectos antienvejecimiento similares. a diferencia del retinol, el this compound no causa irritación de la piel y es más estable en presencia de luz y oxígeno . Otros compuestos similares incluyen:

Retinol: Una forma de vitamina A ampliamente utilizada en productos para el cuidado de la piel antienvejecimiento.

Resveratrol: Un compuesto natural que se encuentra en el vino tinto y las uvas, conocido por sus propiedades antioxidantes

El this compound destaca por su origen natural, mejor tolerancia de la piel y amplia gama de actividades biológicas .

Propiedades

IUPAC Name |

4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/b14-12+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYJSSARVMHQJB-QIXNEVBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401035664 | |

| Record name | Bakuchiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10309-37-2 | |

| Record name | (+)-Bakuchiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10309-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bakuchiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010309372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bakuchiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bakuchiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAKUCHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT12HJU3AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)

![3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B1667636.png)

![(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1667639.png)

![1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide;hydrochloride](/img/structure/B1667653.png)